2-Hydroxy-3-methylisonicotinic acid
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Overview
Description
2-Hydroxy-3-methylisonicotinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the second position and a methyl group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylisonicotinic acid typically involves the hydroxylation and methylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with appropriate reagents under controlled conditions to introduce the hydroxyl and methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Hydroxy-3-methylisonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Isonicotinic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
3-Hydroxyisonicotinic Acid: Similar structure but lacks the methyl group, resulting in different chemical and biological properties.
2-Methylisonicotinic Acid:
Uniqueness: 2-Hydroxy-3-methylisonicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
3-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZQLOJKKDNYHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631646 |
Source
|
Record name | 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126798-27-4 |
Source
|
Record name | 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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